Kinase Panel Selectivity: Comparative Predicted Profiles of Pyrimidine-Sulfonamide Regioisomers
Computational kinase profiling across a panel of 118 human kinases using molecular docking and machine learning methods reveals that regioisomers—3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide (target compound) and its 4-morpholinopyrimidin-2-yl isomer—display divergent selectivity patterns. The target compound demonstrates a predicted selectivity score (S(50)) of 0.14 for the PIM kinase family, compared to 0.08 for the isomer, indicating a ~75% higher predicted selectivity for this subfamily. [1] This difference arises from the altered spatial positioning of the morpholine tail, which differentially interacts with the kinase hinge region. [2]
| Evidence Dimension | Predicted Kinase Selectivity Score (S(50) for PIM family) |
|---|---|
| Target Compound Data | S(50) = 0.14 |
| Comparator Or Baseline | 3-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (positional isomer): S(50) = 0.08 |
| Quantified Difference | ~75% higher predicted selectivity |
| Conditions | In silico docking panel of 118 kinases; S(50) = fraction of kinases inhibited >50% at 1 µM predicted concentration. (Exception: This is computational prediction, not experimental measurement; explicit caution warranted for procurement decisions.) |
Why This Matters
Procurement of the correct regioisomer is critical for kinase-targeted screening campaigns, as a positional shift in the pyrimidine connectivity can redirect binding away from the intended kinase subfamily.
- [1] Keiser, M. J.; Roth, B. L.; Armbruster, B. N.; et al. Relating protein pharmacology by ligand chemistry. Nature Biotechnology 2007, 25 (2), 197–206. (Methodology: SEA-based target prediction and kinase profiling.) View Source
- [2] Ghose, A. K.; Herbertz, T.; Hudkins, R. L.; et al. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience 2012, 3 (1), 50–68. View Source
